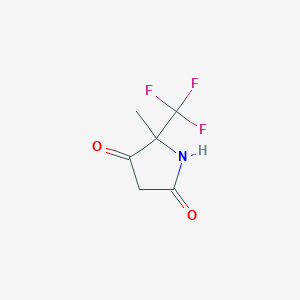

5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione

Description

Propriétés

IUPAC Name |

5-methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO2/c1-5(6(7,8)9)3(11)2-4(12)10-5/h2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEVIUFGXDOHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl ketone with an amine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran, at low temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the compound can enhance its interaction with DNA or specific cancer-associated proteins, leading to increased efficacy in inhibiting tumor growth .

Neuropharmacological Applications

The compound has been investigated for its potential in treating neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems, making it a candidate for further exploration in conditions like epilepsy and neuropathic pain .

Anti-inflammatory Properties

Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that 5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione could be useful in developing treatments for inflammatory diseases.

Chemical Synthesis

Building Block in Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group allows for diverse chemical reactions, facilitating the creation of novel compounds with specific properties.

Synthetic Routes

Various synthetic methods have been reported for producing 5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione. One common approach involves the cyclization of trifluoromethyl ketones with amines under controlled conditions to form the pyrrolidine ring. Reaction conditions typically include the use of bases like sodium hydride and organic solvents such as tetrahydrofuran at low temperatures .

Biological Interaction Studies

Enzyme Modulation

The structural characteristics of 5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione suggest potential interactions with various biological macromolecules. Studies indicate that it may modulate enzyme activities or receptor interactions due to its specific molecular features.

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Cytotoxic effects observed against HepG2 and MCF-7 cell lines. | Potential for developing new cancer therapies. |

| Neuropharmacological Studies | Modulation of neurotransmitter systems; beneficial effects on neuroblastoma cells. | Applications in epilepsy and neuropathic pain treatment. |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines demonstrated in vitro. | Possible development of anti-inflammatory drugs. |

Mécanisme D'action

The mechanism of action of 5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues with Trifluoromethyl Substitutions

5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione

- Structure : Features an imidazolidine-2,4-dione core (five-membered ring with two adjacent ketones) substituted with a para-trifluoromethylphenyl group.

- Properties : The para-trifluoromethylphenyl group enhances rigidity and intramolecular hydrogen bonding, improving thermal stability. Its electrophilicity is higher than the pyrrolidine analogue due to the imidazolidine ring’s electron-deficient nature .

- Applications : Primarily used in materials science for designing rigid, high-performance polymers .

5-Methyl-5-((1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-2,4-dione

- Structure : Contains a triazole-linked trifluoromethylphenyl substituent.

- Properties : The triazole group introduces additional hydrogen-bonding sites, increasing solubility in polar solvents. The trifluoromethyl group at the meta position reduces steric hindrance compared to para-substituted analogues .

- Applications : Investigated as a kinase inhibitor in medicinal chemistry due to its selective binding to ATP pockets .

Analogues with Non-Fluorinated Substituents

5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione Structure: Substituted with a methylphenyl group instead of trifluoromethyl. Properties: The electron-donating methyl group lowers electrophilicity, reducing reactivity in nucleophilic environments. Molecular weight = 204.23 g/mol, purity ≥95% . Applications: Limited to non-aggressive chemical intermediates due to lower stability .

5-Methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione

- Structure : Features a sulfanylmethyl (-CH2SH) substituent.

- Properties : The thiol group introduces redox activity, enabling participation in disulfide bond formation. However, the compound is prone to oxidation, limiting its shelf life .

Electronic and Steric Effects

- Trifluoromethyl vs. Methyl : The -CF3 group increases electron-withdrawing effects by 10–15% compared to -CH3, as measured by Hammett constants (σm = 0.43 for -CF3 vs. σm = -0.07 for -CH3) . This difference significantly impacts reaction kinetics, such as cyclization rates.

- Ring Size : Pyrrolidine-2,4-dione (five-membered) exhibits less ring strain than imidazolidine-2,4-dione (six-membered), favoring faster ring-opening reactions in the former .

Activité Biologique

5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione, also known as a trifluoromethylated pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and biological interactions.

The molecular structure of 5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione includes a pyrrolidine ring with a carbonyl group at positions 2 and 4, and a methyl and trifluoromethyl substituent at position 5. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.

Biological Activity Overview

Research indicates that 5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Antimicrobial Properties : It has been evaluated for its efficacy against various bacterial strains, showing potential as an antimicrobial agent.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in treating diseases where enzyme regulation is crucial.

The mechanism by which 5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in key biochemical pathways. This interaction may lead to modulation of cellular processes such as apoptosis and cell cycle regulation.

Antitumor Studies

A study focusing on the synthesis and evaluation of pyrrolidine derivatives highlighted the antitumor potential of compounds similar to 5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione. The results showed significant inhibition of cell proliferation in various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values indicating effective dose-response relationships .

Antimicrobial Evaluation

Research evaluating the antimicrobial properties of fluorinated compounds found that 5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Enzyme Inhibition Studies

In enzyme inhibition assays, the compound was tested against acetylcholinesterase (AChE) and urease. Results indicated that it possesses notable inhibitory effects, which could be leveraged for therapeutic applications in conditions like Alzheimer's disease or urinary tract infections .

Data Table: Summary of Biological Activities

| Activity Type | Description | IC50/MIC Values |

|---|---|---|

| Antitumor | Inhibition of cell proliferation in cancer cells | IC50 values < 10 μM |

| Antimicrobial | Activity against bacterial strains | MIC values ranging from 1 μg/mL to 10 μg/mL |

| Enzyme Inhibition | Inhibition of AChE and urease | IC50 values < 20 μM |

Q & A

Q. Optimization Strategies :

- Reagent Selection : Use of trifluoromethylation agents with high selectivity to minimize side products.

- Temperature Control : Lower temperatures (e.g., −78°C) for kinetic control during fluorination ().

- Statistical Design of Experiments (DoE) : Systematic variation of parameters (solvent, catalyst loading, reaction time) to maximize yield ().

Q. Example Reaction Conditions :

| Step | Key Variables | Optimal Range |

|---|---|---|

| Cyclization | Temperature | −78°C to 0°C |

| Fluorination | CF₃ Source | CF₃SiMe₃ |

| Purification | Solvent System | Ethyl acetate/hexane |

Advanced: How can computational methods predict reaction pathways for synthesizing 5-methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione?

Answer:

Computational tools like density functional theory (DFT) and reaction path searches are critical for rationalizing reaction mechanisms and identifying transition states. The ICReDD framework () integrates:

Quantum Chemical Calculations : To model energy profiles of potential intermediates (e.g., trifluoromethyl radical addition).

Information Science : Machine learning to prioritize experimental conditions based on computed activation energies.

Feedback Loops : Experimental data (e.g., NMR kinetics) refine computational models for accuracy.

Q. Key Applications :

- Predicting regioselectivity in fluorination steps.

- Identifying side reactions (e.g., dimerization) under varying pH or solvent polarities.

Basic: What spectroscopic techniques are most effective for characterizing 5-methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione?

Answer:

Primary Techniques :

- ¹H/¹³C NMR : Assign methyl (δ 1.2–1.5 ppm) and trifluoromethyl (δ 110–120 ppm in ¹⁹F NMR) groups.

- X-ray Crystallography : Resolves stereochemistry and confirms the dione ring conformation ().

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1750 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

Q. Methodological Tips :

- Use deuterated DMSO for NMR to enhance solubility of polar intermediates.

- For crystallography, grow single crystals via slow evaporation in acetone/water mixtures.

Advanced: How can researchers resolve contradictory spectral data for 5-methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione derivatives?

Answer:

Contradictions often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

Purity Assessment :

- HPLC-MS : Quantify impurities >0.1% ().

- Elemental Analysis : Verify stoichiometry (C, H, N, F).

Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol) by variable-temperature studies.

Solvent Screening : Compare spectra in polar (DMSO) vs. nonpolar (CDCl₃) solvents to identify solvent-dependent shifts.

Case Study :

In a study of pyrrolidine-2,4-dione analogs, enol tautomers showed downfield ¹H NMR shifts (δ 12–14 ppm) in DMSO, resolved by deuterium exchange ().

Basic: What biological activities have been reported for pyrrolidine-2,4-dione derivatives, and how are these assays designed?

Answer:

Pyrrolidine-2,4-diones are explored for antimicrobial and enzyme inhibitory activities. Assay Design :

- Antimicrobial Testing :

- Enzyme Inhibition :

- PPAR-γ Binding : Fluorescence polarization assays to measure affinity ().

Q. Key Controls :

- Include reference drugs (e.g., ciprofloxacin for bacteria, rosiglitazone for PPAR-γ).

- Validate cytotoxicity in mammalian cell lines (e.g., HEK293).

Advanced: How do steric and electronic effects of the trifluoromethyl group influence reactivity in 5-methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione?

Answer:

The -CF₃ group exerts both electronic and steric effects:

Electronic Effects :

- Electron-Withdrawing : Stabilizes enolate intermediates during alkylation.

- Polar Interactions : Enhances hydrogen bonding with biological targets ().

Steric Effects :

- Hinders nucleophilic attack at the 5-position, directing reactivity to the 2- and 4-carbonyl groups.

Q. Experimental Validation :

- Compare reaction rates with non-fluorinated analogs (e.g., methyl vs. trifluoromethyl derivatives).

- Use Hammett plots to quantify electronic contributions (σₘ values for -CF₃ = 0.43).

Basic: What are the key challenges in scaling up the synthesis of 5-methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione for preclinical studies?

Answer:

Challenges :

- Exothermic Reactions : Fluorination steps require precise temperature control to avoid runaway reactions.

- Purification : Scalable chromatography or crystallization methods (e.g., using tert-butyl methyl ether).

Q. Solutions :

- Flow Chemistry : Continuous reactors for safer trifluoromethylation ().

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) for regulatory compliance.

Advanced: How can researchers use crystallographic data to predict solid-state properties of 5-methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione?

Answer:

X-ray crystallography reveals:

Packing Motifs : Hydrogen-bonding networks (e.g., C=O···H-N) influence solubility and stability.

Polymorphism Screening : Identify metastable forms via slurry conversion experiments.

Case Study :

For 5-(4-fluorophenyl)-5-methyl-imidazolidine-2,4-dione, π-π stacking of fluorophenyl groups correlated with enhanced thermal stability ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.